

# Pyrasulfotole: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: *Pyrasulfotole*

Cat. No.: *B166964*

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An In-depth Analysis of the Herbicide's Core Attributes, Mechanism of Action, and Toxicological Profile

## Introduction

**Pyrasulfotole** is a selective, post-emergence herbicide used for the control of broadleaf weeds in various cereal crops.[1] Belonging to the pyrazole class of chemicals, it is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This technical guide provides a comprehensive overview of **Pyrasulfotole**, including its chemical and physical properties, mechanism of action, toxicological data, and the experimental methodologies used in its evaluation, designed for researchers, scientists, and professionals in drug development.

## Core Data Summary

A clear understanding of the fundamental properties of **Pyrasulfotole** is essential for any technical assessment. The following tables summarize its key chemical identifiers and physicochemical characteristics.

Table 1: Chemical Identification of **Pyrasulfotole**

Identifier	Value
CAS Number	365400-11-9
Molecular Formula	C <sub>14</sub> H <sub>13</sub> F <sub>3</sub> N <sub>2</sub> O <sub>4</sub> S
IUPAC Name	(5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)[2-(methylsulfonyl)-4-(trifluoromethyl)phenyl]methanone

Table 2: Physicochemical Properties of **Pyrasulfotole**

Property	Value
Molecular Weight	362.32 g/mol
Appearance	Beige powder
Melting Point	201 °C
Water Solubility	pH dependent: 4.2 g/L (pH 4), 69.1 g/L (pH 7), 49.0 g/L (pH 9) at 20 °C
Vapor Pressure	2.7 x 10 <sup>-7</sup> Pa at 20 °C
log Kow (Octanol-Water Partition Coefficient)	pH dependent: 0.276 (pH 4), -1.362 (pH 7), -1.580 (pH 9)

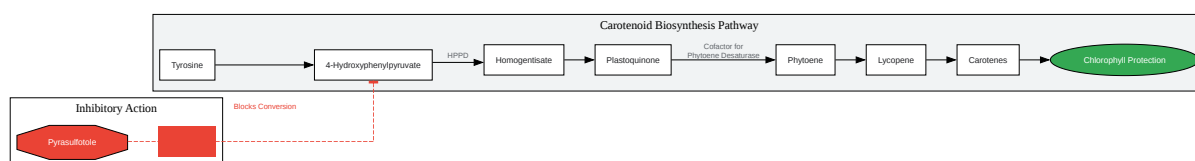
## Mechanism of Action: Inhibition of Carotenoid Biosynthesis

**Pyrasulfotole**'s herbicidal activity stems from its targeted inhibition of the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is a critical component in the biochemical pathway responsible for the synthesis of plastoquinone and, consequently, carotenoids.

The inhibition of HPPD by **Pyrasulfotole** leads to a cascade of effects within the plant:

- **Plastoquinone Depletion:** HPPD is essential for the conversion of p-hydroxyphenylpyruvate to homogentisate, a precursor for plastoquinone synthesis. Plastoquinone is a vital cofactor for the enzyme phytoene desaturase, which is involved in the carotenoid biosynthesis pathway.
- **Carotenoid Inhibition:** The lack of plastoquinone functionality halts the production of carotenoids. Carotenoids are pigments that play a crucial role in protecting chlorophyll from photo-oxidation.
- **Chlorophyll Bleaching:** Without the protective effect of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of the plant tissues.
- **Inhibition of Photosynthesis:** The disruption of the photosynthetic process ultimately leads to the death of the susceptible plant.

Below is a diagram illustrating the carotenoid biosynthesis pathway and the point of inhibition by **Pyrasulfotole**.



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Caption: Mechanism of action of **Pyrasulfotole**.

## Toxicological Profile

The toxicological profile of **Pyrasulfotole** has been evaluated in various mammalian studies. The primary target organs identified are the eyes, liver, and thyroid gland. The ocular toxicity is considered an indirect result of tyrosinemia caused by the inhibition of hepatic HPPD.[\[2\]](#) The following table summarizes key quantitative data from these studies.

Table 3: Summary of Toxicological Endpoints for **Pyrasulfotole**

Study Type	Species	NOAEL (No Observed Adverse Effect Level)	LOAEL (Lowest Observed Adverse Effect Level)	Key Findings
90-day Oral Toxicity	Rat	-	77 mg/kg bw/day	Increased liver weight, corneal effects, and renal abnormalities. <a href="#">[3]</a>
28-day Dermal Toxicity	Rat	10 mg/kg bw/day	100 mg/kg bw/day	Alteration of thyroid colloid in males and focal degeneration of the pancreas.
Chronic Toxicity (2-year)	Rat	1 mg/kg bw/day	10 mg/kg bw/day	Corneal and retinal lesions, centrilobular hepatocellular hypertrophy. <a href="#">[3]</a>
Developmental Toxicity	Rabbit	-	10 mg/kg bw/day	Fetotoxicity in the absence of maternal toxicity. <a href="#">[3]</a>

## Experimental Protocols

The toxicological and metabolic studies for **Pyrasulfotole**, as required for regulatory approval, are conducted following standardized and internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

## General Toxicology Study Protocol (Based on OECD Guidelines)

A generalized protocol for a chronic oral toxicity study, such as the 2-year rat study referenced, would adhere to the principles of OECD Test Guideline 452.

- **Test System:** A specified strain of laboratory rat (e.g., Wistar or Sprague-Dawley) of both sexes.
- **Administration:** **Pyrasulfotole** is administered in the diet at various fixed concentrations. A control group receives the diet without the test substance.
- **Dosage:** At least three dose levels are used, plus a concurrent control group. The highest dose should induce toxicity but not mortality.
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- **Clinical Pathology:** Hematology and clinical biochemistry parameters are evaluated at specified intervals.
- **Pathology:** At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are examined microscopically for histopathological changes.

## Metabolism Study Protocol (In Vivo Rodent)

A typical in vivo metabolism study in rodents would follow principles outlined in guidelines such as OECD Test Guideline 417.

- **Test Substance:** Radiolabeled **Pyrasulfotole** (e.g., with  $^{14}\text{C}$ ) is used to trace its absorption, distribution, metabolism, and excretion.

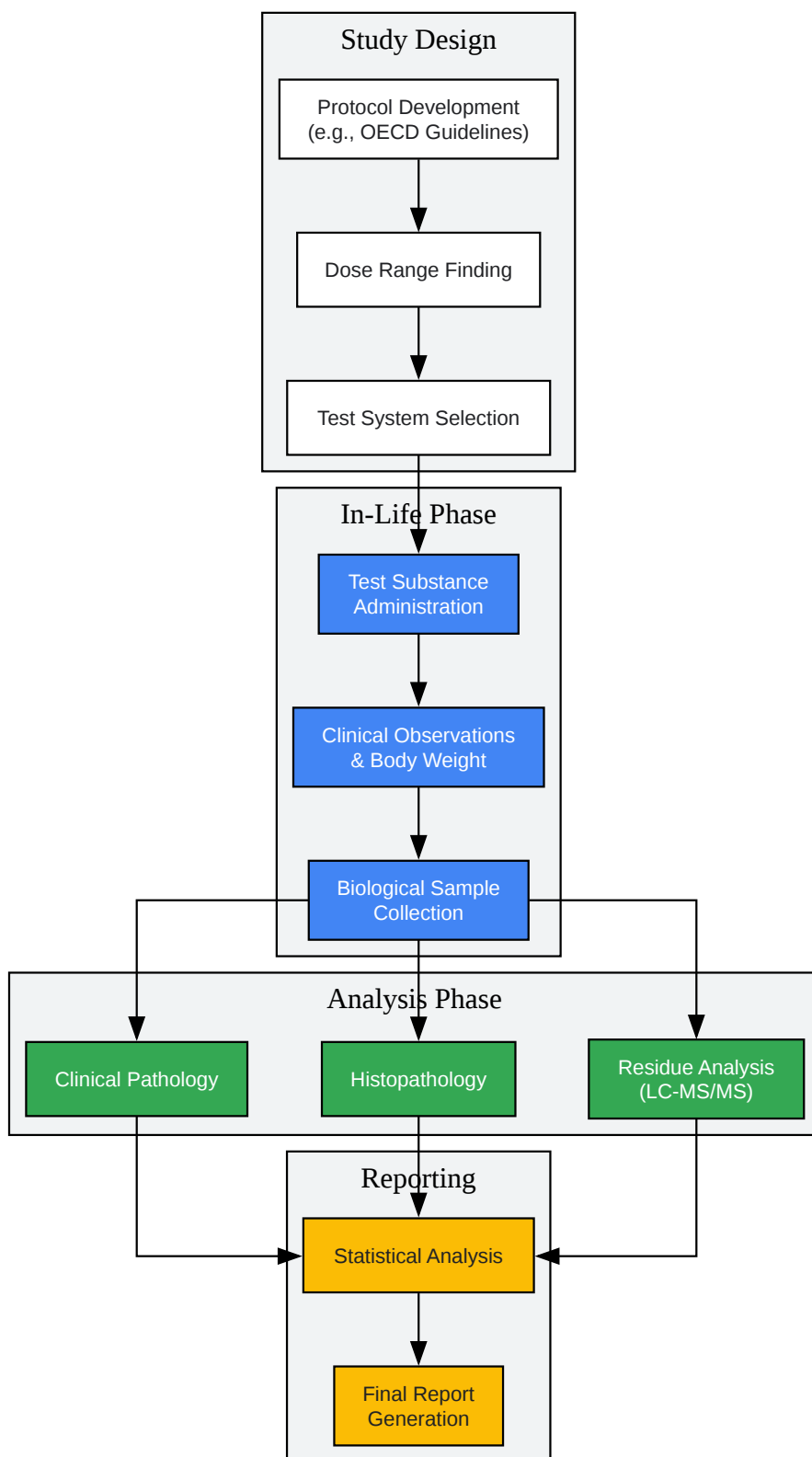
- **Test System:** Rats are housed in metabolism cages that allow for the separate collection of urine and feces.
- **Dosing:** A single oral dose is administered.
- **Sample Collection:** Urine, feces, and expired air are collected at predetermined intervals. At the end of the collection period, tissues and organs are also collected.
- **Analysis:** The total radioactivity in all samples is determined. Metabolites are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

## Residue Analysis Protocol

The analytical method for the determination of **Pyrasulfotole** residues in various matrices, such as crops and soil, typically involves liquid chromatography with tandem mass spectrometry (LC-MS/MS).

- **Extraction:** The sample is extracted with a suitable solvent mixture (e.g., acetonitrile/water).
- **Cleanup:** The extract is purified to remove interfering substances using techniques like solid-phase extraction (SPE).
- **Analysis:** The purified extract is injected into an LC-MS/MS system.
- **Quantification:** The concentration of **Pyrasulfotole** and its relevant metabolites is determined by comparing the response to that of a known standard.

The following diagram illustrates a general workflow for a toxicological evaluation.



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Caption: General experimental workflow for toxicological evaluation.

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